molecular formula C20H14ClFN6O B5219295 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5219295
M. Wt: 408.8 g/mol
InChI Key: SDEHJKGFWDBGEZ-UHFFFAOYSA-N
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Description

The compound 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic small molecule characterized by a benzamide backbone substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The molecule further features a pyridazine ring linked to a phenylamino group, with a pyrazole moiety at the pyridazine’s 6-position. The presence of halogen atoms (Cl, F) and nitrogen-rich heterocycles (pyridazine, pyrazole) implies roles in modulating solubility, binding affinity, and metabolic stability .

Crystallographic tools like SHELX and WinGX have been pivotal in resolving the three-dimensional structures of such complex molecules, enabling precise analysis of bond lengths, angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN6O/c21-15-3-1-4-16(22)19(15)20(29)25-14-7-5-13(6-8-14)24-17-9-10-18(27-26-17)28-12-2-11-23-28/h1-12H,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEHJKGFWDBGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrazolyl-pyridazinyl moiety and its subsequent coupling with the benzamide core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl-pyridazinyl moiety may play a key role in binding to these targets, while the chloro and fluoro substituents may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound ID Molecular Formula Core Structure Differences Key Substituents
Target Compound C₂₀H₁₄ClFN₆O Pyridazine core with pyrazole at C6 2-Cl, 6-F on benzamide
1034283-07-2 C₂₀H₁₈Cl₂F₃N₅ Pyrazine core instead of pyridazine 3,5-Cl₂, 6-F₃ on benzamide
1160941-02-5 C₂₈H₂₅ClF₂N₆O₄S Pyrazine-carboxylic acid backbone Difluoromethoxy-benzylsulfamoyl group
1227375-14-5 C₃₄H₃₀P₂Pt Platinum complex with bisphosphine ligand Organometallic structure

Key Observations:

Pyridazine vs. Pyrazine Cores : The target compound’s pyridazine ring (N-rich, planar) contrasts with the pyrazine core in 1034283-07-2 , which may alter π-π stacking interactions in target binding pockets .

Metal Complexes: Unlike 1227375-14-5 (a platinum complex), the target compound lacks a metal center, suggesting divergent mechanisms of action (e.g., covalent vs. non-covalent binding) .

Hypothesized Pharmacological Implications

  • Lipophilicity and Solubility : The target’s fluorine atoms may enhance membrane permeability compared to 1160941-02-5 , which contains a polar sulfamoyl group.
  • Binding Affinity : The pyridazine-pyrazole motif in the target compound could favor hydrogen bonding with kinase ATP-binding sites, whereas 1034283-07-2 ’s pyrazine might exhibit weaker interactions due to reduced basicity.

Research Findings and Methodological Considerations

While the provided evidence lacks explicit pharmacological data, the following insights are derived from structural analysis:

Crystallography in SAR Studies : Tools like SHELX and WinGX enable precise structural determination, which is foundational for comparing conformational flexibility and intermolecular interactions across analogs .

Synthetic Accessibility : The target compound’s synthesis likely involves Buchwald-Hartwig amination for the pyridazine-pyrazole linkage, a strategy shared with 1227375-14-5 ’s ligand synthesis .

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